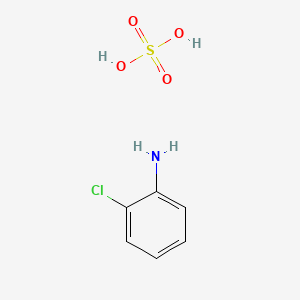

2-chloroaniline;sulfuric acid

Beschreibung

Historical Perspectives on Aromatic Amine Protonation and Salt Formation

The study of how aromatic amines behave in the presence of acids, a process known as protonation, is a cornerstone of organic chemistry. Historically, the ability of the nitrogen atom in an amine to accept a proton (H+) from an acid, thereby forming a salt, has been a subject of extensive investigation. nih.govpressbooks.pub This fundamental reaction is crucial for understanding the basicity of amines. lkouniv.ac.in

The basicity of aromatic amines, such as aniline (B41778) and its derivatives, is significantly influenced by the aromatic ring. The electron-withdrawing nature of the aromatic ring decreases the availability of the lone pair of electrons on the nitrogen atom, making aromatic amines weaker bases compared to aliphatic amines. lkouniv.ac.inlibretexts.org This reduced basicity is a key factor in the characteristics of the salts they form.

Early research into the salts of aromatic amines, often called anilinium salts, laid the groundwork for numerous applications. These salts were instrumental in the development of the synthetic dye industry. iucr.org The ability to form stable, often crystalline, salts allowed for the isolation, purification, and manipulation of aromatic amines in various chemical processes. pressbooks.pub

Fundamental Principles of Acid-Base Interactions in Organic Systems

Acid-base reactions in organic chemistry are fundamental processes involving the transfer of a proton (H+) from an acid to a base. fiveable.me According to the Brønsted-Lowry theory, an acid is a proton donor, and a base is a proton acceptor. fiveable.meyoutube.com In the context of the 2-chloroaniline-sulfuric acid system, sulfuric acid acts as the Brønsted-Lowry acid, donating a proton to the 2-chloroaniline (B154045), which acts as the Brønsted-Lowry base. mdpi.com

This interaction results in the formation of a conjugate acid (the 2-chloroanilinium ion) and a conjugate base (the hydrogen sulfate (B86663) ion). masterorganicchemistry.com The favorability of such a reaction is dependent on the relative stability of the reactants and products. masterorganicchemistry.com A key principle is that acid-base reactions tend to proceed from a less stable state to a more stable one. masterorganicchemistry.com

The strength of an acid or base is quantified by its pKa value. A lower pKa indicates a stronger acid, while a higher pKa indicates a weaker acid (and a stronger conjugate base). fiveable.meyoutube.com The pKa of the anilinium ion is a measure of the basicity of aniline; a lower pKa for the anilinium ion corresponds to a weaker aniline base. lkouniv.ac.in The presence of substituents on the aromatic ring, such as the chlorine atom in 2-chloroaniline, can further modify the basicity of the amine and, consequently, the properties of the resulting salt. lkouniv.ac.in

Significance of Anilinium Salts in Chemical Research and Industrial Processes

Anilinium salts, the products of the reaction between anilines and acids, hold considerable importance in both academic research and industrial applications. Their formation is a versatile method for modifying the physical and chemical properties of anilines. For instance, while many amines are liquids at room temperature, their corresponding anilinium salts are often crystalline solids, which simplifies handling, storage, and purification. pressbooks.pub

In industrial settings, anilinium salts are crucial intermediates in the synthesis of a wide range of products. They are fundamental in the production of dyes and pigments. iucr.orgatamanchemicals.com For example, aniline hydrochloride is used in the manufacture of aniline black, a textile dye. industrialchemicals.gov.au Derivatives of chloroanilines are used in the production of various dyes, pigments, and agrochemicals. ontosight.aiatamanchemicals.com

Furthermore, anilinium salts have found applications in materials science. They can be used as precursors for the synthesis of conductive polymers like polyaniline. mdpi.com The controlled formation of anilinium salts is a strategy for doping in polyaniline synthesis. mdpi.com Recent research has also explored the use of anilinium salts in creating polymer networks with enhanced mechanical stability and thermally induced dynamic properties. acs.org The diverse applications of anilinium salts underscore their importance in various scientific and technological fields. researchgate.netsci-hub.se

Overview of Research Gaps and Objectives for 2-Chloroaniline-Sulfuric Acid Adducts

While the general principles of anilinium salt formation are well-established, specific research into the adducts formed between 2-chloroaniline and sulfuric acid reveals several areas for further investigation. An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The term is often used for products of addition reactions.

Detailed characterization of the 2-chloroaniline-sulfuric acid adduct is an area that warrants more in-depth study. While the synthesis of anilinium sulfate has been reported, there is a lack of comprehensive data specifically for the 2-chloroanilinium sulfate salt. rsc.org This includes detailed crystallographic analysis to determine its precise three-dimensional structure, which is crucial for understanding its physical properties and solid-state behavior. iucr.orgscispace.comresearchgate.net

Kinetic studies on the formation of 2-chloroanilinium sulfate in various solvent systems could provide valuable insights into the reaction mechanism and the factors influencing the reaction rate. researchgate.net Furthermore, exploring the thermal stability and decomposition pathways of the adduct would be beneficial for its potential applications in materials science and as a chemical intermediate. sci-hub.se

A significant research objective would be to investigate the potential applications of the 2-chloroaniline-sulfuric acid adduct. This could include its use as a precursor in the synthesis of novel organic compounds, as a catalyst, or in the development of new materials with specific electronic or optical properties. mdpi.com Comparative studies with other anilinium salts could help to elucidate the role of the chlorine substituent on the properties and reactivity of the adduct.

Eigenschaften

CAS-Nummer |

125529-19-3 |

|---|---|

Molekularformel |

C6H8ClNO4S |

Molekulargewicht |

225.65 g/mol |

IUPAC-Name |

2-chloroaniline;sulfuric acid |

InChI |

InChI=1S/C6H6ClN.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,8H2;(H2,1,2,3,4) |

InChI-Schlüssel |

YRAJLCZAVRDDRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)N)Cl.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Synthesis and Reaction Mechanisms of 2 Chloroanilinium Sulfate

Methodologies for Salt Formation via Acid-Base Reaction

The synthesis of 2-chloroanilinium sulfate (B86663) is achieved through the direct reaction of 2-chloroaniline (B154045) with sulfuric acid. ontosight.ai This process is a fundamental acid-base neutralization reaction.

The reaction between 2-chloroaniline and sulfuric acid to form the corresponding salt is a standard procedure. A typical method involves dissolving 2-chloroaniline in a suitable solvent and adding one equivalent of sulfuric acid. atamanchemicals.com This process is often used for the purification of 2-chloroaniline, as the sulfate salt is less soluble and can be separated from impurities. atamanchemicals.com

In some synthetic procedures involving related anilines, the reaction conditions are carefully controlled. For instance, in the preparation of 2-carbomethoxy-6-chloroaniline, the deacetylation of N-(2-carbomethoxy-6-chlorophenyl)acetamide is carried out using a catalytic amount of concentrated sulfuric acid in methanol (B129727) at reflux for approximately 18 hours. google.comgoogle.com While this is not a direct salt formation, it demonstrates the use of sulfuric acid in reactions involving chloroanilines. The reaction temperature and time are critical parameters that are optimized to ensure complete reaction and high yield. For instance, in diazotization reactions of chloroanilines, which also involve sulfuric acid, the temperature is typically maintained at 0-5 °C to ensure the stability of the diazonium salt. google.com

The following table outlines typical reaction parameters for processes involving chloroanilines and sulfuric acid, which can be extrapolated for the synthesis of 2-chloroanilinium sulfate.

| Parameter | Condition | Rationale |

| Stoichiometry | 1:1 molar ratio of 2-chloroaniline to sulfuric acid | Ensures complete protonation to form the monosulfate salt. |

| Temperature | Typically room temperature, but can be adjusted | Controls the rate of reaction and solubility of the salt. |

| Solvent | Often aqueous or alcoholic media | Facilitates the reaction and subsequent crystallization of the salt. |

| Agitation | Continuous stirring | Ensures homogeneity and efficient heat and mass transfer. |

This table is a generalized representation based on standard acid-base reaction principles and related synthetic procedures.

The choice of solvent is crucial for the successful crystallization and isolation of 2-chloroanilinium sulfate. 2-chloroaniline itself is poorly soluble in water but soluble in organic solvents and acids. nih.govevitachem.com The salt, being ionic, exhibits different solubility characteristics.

The crystallization of organic salts is significantly influenced by the solvent medium. For instance, in the crystallization of calcium oxalate, the presence of various ions and molecules in the solution can modulate crystal growth. mdpi.com Similarly, for 2-chloroanilinium sulfate, the choice of solvent will affect the supersaturation, nucleation, and crystal growth rates, thereby influencing the yield and purity of the final product. Solvents that can effectively solvate the ions while allowing for controlled precipitation upon cooling or concentration are ideal. The use of mixed solvent systems, such as water-alcohol mixtures, can be employed to fine-tune the solubility and achieve optimal crystallization conditions. google.comgoogle.com

Mechanistic Pathways of Proton Transfer and Salt Stabilization

The formation of 2-chloroanilinium sulfate involves the transfer of a proton from sulfuric acid to the amino group of 2-chloroaniline.

The protonation of anilines by strong acids like sulfuric acid is a thermodynamically favorable process. The thermodynamics of protonation of weak bases in sulfuric acid-water media can be analyzed using the excess acidity method. cdnsciencepub.com This method allows for the determination of the protonation acidity constant (pKBH+), which is a measure of the base's strength. cdnsciencepub.com

Green Chemistry Approaches to 2-Chloroanilinium Sulfate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgmdpi.com For the synthesis of 2-chloroanilinium sulfate, green chemistry approaches would focus on several key areas:

Atom Economy: The acid-base reaction to form the salt has a high atom economy as all atoms of the reactants are incorporated into the product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, if feasible for crystallization, would be a key improvement.

Energy Efficiency: Conducting the reaction at ambient temperature and pressure reduces energy consumption. rsc.org

Waste Reduction: Minimizing waste by using stoichiometric amounts of reactants and recycling solvents where possible.

Advanced Structural Characterization and Solid State Chemistry

X-ray Crystallography of 2-Chloroanilinium Sulfate (B86663)

X-ray crystallography is a powerful method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comnews-medical.net By directing X-rays at a single crystal, a diffraction pattern is produced, which can be mathematically analyzed to generate a model of the electron density and thus the atomic positions. news-medical.net This technique is fundamental for elucidating molecular conformation and understanding how molecules pack together in the crystal lattice. anton-paar.com

The crystal packing in such salts is a balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. In related structures, such as 2-chloroanilinium picrate, the cations and anions arrange in layers or columns. researchgate.net It is anticipated that 2-chloroanilinium sulfate would form a well-ordered crystalline lattice where the 2-chloroanilinium cations and sulfate anions are arranged in a repeating pattern, likely forming alternating hydrophilic and hydrophobic layers. researchgate.net The hydrophobic layers would be composed of the chlorophenyl rings, while the hydrophilic layers would contain the anilinium heads and sulfate anions, held together by an extensive hydrogen-bonding network.

Hydrogen bonding is a critical force in determining the supramolecular architecture of anilinium salts. nih.gov In 2-chloroanilinium sulfate, the primary hydrogen bond donors are the hydrogen atoms of the anilinium group (N-H⁺), and the primary acceptors are the oxygen atoms of the sulfate anion (SO₄²⁻).

Solid-State NMR Spectroscopy for Probing Local Environments and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about local atomic environments, molecular structure, and dynamics in solid materials. aalto.fipreprints.org Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions to provide structural insights. aalto.fi Techniques like Magic Angle Spinning (MAS) and Cross Polarization (CP) are employed to enhance spectral resolution and sensitivity. preprints.org

For 2-chloroanilinium sulfate, ¹³C and ¹⁵N ssNMR would be particularly informative.

¹³C ssNMR: The spectrum would show distinct signals for each of the six carbon atoms in the 2-chloroanilinium ring, as their chemical environments are non-equivalent. The chemical shifts would be sensitive to the electronic environment, providing confirmation of the molecular structure. Furthermore, ssNMR can distinguish between crystalline and amorphous phases within the material. preprints.org

¹⁵N ssNMR: This technique would be highly sensitive to the protonation state and hydrogen bonding environment of the nitrogen atom. sigmaaldrich.com The chemical shift of the ¹⁵N nucleus in the -NH₃⁺ group would provide direct evidence of the proton transfer from sulfuric acid to 2-chloroaniline (B154045) and could be used to probe the strength and geometry of the N-H···O hydrogen bonds.

By studying the relaxation times and using variable temperature experiments, ssNMR can also reveal information about the molecular dynamics, such as the rotation of the -NH₃⁺ group or subtle motions of the entire cation within the crystal lattice.

Advanced Vibrational Spectroscopy (IR, Raman) for Elucidating Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. d-nb.info An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. d-nb.info Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecule's polarizability. d-nb.info Together, they provide a comprehensive vibrational fingerprint of a compound.

In 2-chloroanilinium sulfate, the vibrational spectra are a superposition of the modes from the 2-chloroanilinium cation and the sulfate anion.

Sulfate Anion (SO₄²⁻): A free sulfate ion has tetrahedral (Td) symmetry and exhibits four fundamental vibrational modes. In a crystal, the local symmetry is often lower, which can cause these modes to split or become active in spectra where they were previously forbidden. rruff.infonih.gov

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Activity |

| ν₁ (Symmetric Stretch) | A₁ | ~981 | Raman (strong) |

| ν₂ (Symmetric Bend) | E | ~451 | Raman |

| ν₃ (Asymmetric Stretch) | T₂ | ~1104 | IR (strong), Raman |

| ν₄ (Asymmetric Bend) | T₂ | ~613 | IR (strong), Raman |

| This interactive table summarizes the typical vibrational modes for a sulfate anion. Data sourced from general spectroscopic principles. nih.gov |

2-Chloroanilinium Cation (C₆H₇ClN⁺): The cation's spectrum is more complex. Key vibrational modes include:

N-H₃⁺ Vibrations: Antisymmetric and symmetric stretching modes are typically found in the 2800-3200 cm⁻¹ region. researchgate.net Antisymmetric and symmetric deformation (bending) modes appear around 1550-1625 cm⁻¹ and 1505-1550 cm⁻¹, respectively. researchgate.net

Aromatic Ring Vibrations: C-C stretching vibrations of the benzenoid ring are expected in the 1400-1600 cm⁻¹ range. ijstr.orgresearchgate.net C-H in-plane bending occurs around 1000-1300 cm⁻¹, and C-H out-of-plane bending is found below 900 cm⁻¹. ijstr.org

C-N and C-Cl Vibrations: The C-N stretching vibration typically appears near 1300 cm⁻¹. ijstr.org The C-Cl stretching vibration is expected at a lower frequency, generally in the 600-800 cm⁻¹ range.

Protonation of the 2-chloroaniline amino group (-NH₂) to form the 2-chloroanilinium cation (-NH₃⁺) induces significant and observable shifts in vibrational frequencies.

The N-H stretching bands of the neutral -NH₂ group (typically ~3300-3500 cm⁻¹) are replaced by the broader and lower frequency -NH₃⁺ stretching bands (2800-3200 cm⁻¹). researchgate.net This shift is a direct consequence of the formation of the N-H⁺ bond and its strong involvement in hydrogen bonding.

The -NH₂ scissoring (bending) mode around 1620 cm⁻¹ is replaced by the new -NH₃⁺ deformation modes. arabjchem.org

The frequency of the C=O stretching vibration in carboxylic acids is known to be modulated by hydrogen bonding and deuteration, indicating that similar environmental effects strongly influence the vibrational frequencies of functional groups involved in proton transfer. nih.gov The C-N stretching frequency may also shift upon protonation due to changes in bond order and electronic structure. These spectral changes provide definitive proof of salt formation and offer insights into the strength of the intermolecular interactions within the crystal. nih.gov

Polymorphism Studies and Crystal Engineering Strategies

The ability of a chemical compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals due to the direct influence of crystal structure on a substance's physical properties. While specific polymorphism studies on 2-chloroanilinium sulfate are not extensively detailed in publicly available research, a comprehensive understanding of its likely solid-state behavior can be derived from its parent compound, anilinium hydrogen sulfate, and related haloaniline salts.

Crystal engineering provides a framework for designing and controlling the formation of molecular solids by understanding and utilizing intermolecular interactions. The salt formation between 2-chloroaniline and sulfuric acid is itself a crystal engineering strategy. By protonating the weakly basic amino group of 2-chloroaniline with the strong acid, a robust 2-chloroanilinium cation and a sulfate or hydrogensulfate anion are formed. The resulting ionic nature and the presence of multiple hydrogen bond donors (the -NH₃⁺ group and the hydrogensulfate anion) and acceptors (the sulfate/hydrogensulfate oxygen atoms) create a strong foundation for building predictable and stable crystalline architectures.

The primary interactions governing the crystal structure of such anilinium salts are the strong N-H···O hydrogen bonds between the anilinium cation's ammonium (B1175870) group and the sulfate anion's oxygen atoms. These are complemented by O-H···O hydrogen bonds between hydrogensulfate anions, if present, which can form extended anionic chains or networks. nih.govresearchgate.net

Research Findings from Analogue Compounds

Studies on various haloanilinium salts have shown that the cation and anion typically assemble into layered structures. researchgate.netresearchgate.net For instance, in the crystal structure of anilinium hydrogen sulfate, the asymmetric unit contains two independent cations and anions linked by N—H⋯O hydrogen bonds. nih.govresearchgate.net Furthermore, strong O—H⋯O interactions create robust anion-anion linkages. nih.govresearchgate.net This intricate hydrogen-bonding network results in a two-dimensional architecture, forming sheets of cations and anions.

The potential for polymorphism in 2-chloroanilinium sulfate arises from two main sources:

Packing Polymorphism: Different arrangements of the same 2-chloroanilinium sulfate ion pairs within the crystal lattice can lead to different polymorphs. This can be influenced by crystallization conditions such as solvent, temperature, and pressure.

Conformational Polymorphism: Although the 2-chloroanilinium cation is relatively rigid, slight variations in the torsion angle between the phenyl ring and the ammonium group could result in different conformers that pack into distinct crystal structures.

Crystal engineering strategies for 2-chloroanilinium sulfate would focus on controlling these interactions to target specific polymorphs. This could involve:

Solvent Selection: Using solvents with different polarities and hydrogen-bonding capabilities to influence which intermolecular interactions dominate during crystallization.

Co-crystallization: Introducing a third component (a co-former) to create a multi-component crystal with a novel structure and properties. For example, co-crystallization with other acids or neutral molecules could disrupt or modify the primary anilinium-sulfate interactions. scirp.org

Below is a data table for the parent compound, anilinium hydrogen sulfate, which serves as a foundational model for predicting the crystallographic parameters of 2-chloroanilinium sulfate.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N⁺·HSO₄⁻ |

| Molecular Weight | 191.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.3201 (2) |

| b (Å) | 9.0891 (3) |

| c (Å) | 12.8771 (2) |

| α, β, γ (°) | 90 |

| Volume (ų) | 1676.04 (7) |

| Z (Formula units per cell) | 8 |

| Temperature (K) | 293 |

| Key Interactions | N-H···O, O-H···O hydrogen bonds forming 2D networks |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of the 2-chloroaniline-sulfuric acid system. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, reaction energies, and the distribution of electrons within the molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. orientjchem.org It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. faccts.de For the interaction between 2-chloroaniline (B154045) and sulfuric acid, DFT calculations can be employed to model the geometries of the individual molecules, the hydrogen-bonded complex formed between them, and the final protonated state of 2-chloroaniline.

Studies on similar systems, such as the interaction of 2-chloroaniline with carboxylic acids, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine optimized geometries and interaction energies. orientjchem.orgresearchgate.net In the case of 2-chloroaniline and sulfuric acid, DFT would predict that the initial interaction involves the formation of a hydrogen bond between the nitrogen atom of the aniline (B41778) and a hydrogen atom of the sulfuric acid. The primary site of protonation is the amino group, as the nitrogen atom is the most basic site in the 2-chloroaniline molecule. orientjchem.orgnih.gov

The optimized geometry of the resulting 2-chloroanilinium ion would show changes in bond lengths and angles compared to the neutral molecule. For instance, the C-N bond length is expected to change upon protonation, reflecting the alteration in the electronic environment of the nitrogen atom.

Table 1: Predicted Protonation Site and Interaction Type

| Interacting Molecules | Predicted Protonation Site | Initial Interaction Type |

|---|

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. grafiati.com These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are known for their high accuracy in predicting molecular energies. aip.org

For the 2-chloroaniline-sulfuric acid system, ab initio calculations can provide highly accurate predictions of the proton affinity of 2-chloroaniline and the energetics of the proton transfer reaction from sulfuric acid. These calculations can be used to determine the stability of the ion pair formed upon proton transfer. aip.org For example, high-level ab initio calculations have been used to study the anionic state of p-chloroaniline, demonstrating the capability of these methods to handle complex electronic structures. aip.org The application of such methods to the 2-chloroaniline-sulfuric acid interaction would yield benchmark-quality data on the thermodynamics of the reaction. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions in Solution and Solid Phases

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. arxiv.org MD simulations can provide a detailed picture of the intermolecular interactions between 2-chloroaniline and sulfuric acid in both solution and solid phases. researchgate.net

In a solution-phase simulation, MD could be used to model the diffusion of 2-chloroaniline and sulfuric acid molecules, their initial encounter, and the subsequent proton transfer event. These simulations can reveal the role of the solvent in stabilizing the resulting ions and mediating the proton transfer process. illinois.edu For instance, studies on the proton transfer in a phenol-amine complex in liquid methyl chloride have demonstrated the utility of MD in understanding such reactions in solution. illinois.edu

In the solid phase, MD simulations can be used to investigate the crystal packing of the 2-chloroanilinium sulfate (B86663) salt. ed.ac.uk These simulations can provide insights into the hydrogen bonding network and other intermolecular forces that govern the structure of the solid. Hybrid QM/QM simulations have been used to study photochemical reactions in the molecular crystal of N-salicylidene-2-chloroaniline, showcasing the power of these methods in understanding solid-state dynamics. ed.ac.uk

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

In the context of the 2-chloroaniline-sulfuric acid reaction, the HOMO of 2-chloroaniline (the electron donor) and the LUMO of sulfuric acid (the electron acceptor) are of primary importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. nepjol.info A smaller gap generally suggests a more facile reaction.

DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO for both 2-chloroaniline and sulfuric acid. jmaterenvironsci.com The analysis of these orbitals can help to explain the regioselectivity of the protonation reaction. Reactivity descriptors, such as chemical potential, hardness, and softness, can also be calculated from the FMO energies to provide a quantitative measure of the reactivity of the molecules. nepjol.info

Table 2: Frontier Molecular Orbitals and Their Role in the Reaction

| Molecule | Role in Reaction | Key Orbital |

|---|---|---|

| 2-Chloroaniline | Electron Donor (Base) | HOMO |

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. Current time information in Berlin, DE. These theoretical predictions are invaluable for interpreting experimental spectra and for identifying the structures of reaction intermediates and products.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 2-chloroaniline and its protonated form, the 2-chloroanilinium ion. researchgate.net These predictions can aid in the assignment of experimental NMR spectra and provide insights into the changes in electronic structure upon protonation.

IR Spectroscopy: The vibrational frequencies of 2-chloroaniline and the 2-chloroanilinium ion can be calculated using methods like DFT. researchgate.net These calculated frequencies can be used to generate theoretical IR spectra, which can be compared with experimental data to confirm the occurrence of proton transfer. Changes in the vibrational modes of the amino group, in particular, would be a clear indicator of protonation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of 2-chloroaniline and its protonated form. scielo.br The calculations can help to understand the electronic transitions responsible for the observed absorption bands and how they are affected by protonation.

Theoretical Models for Proton Transfer Dynamics and Mechanism

The transfer of a proton from sulfuric acid to 2-chloroaniline is a dynamic process that can be modeled using theoretical methods. masterorganicchemistry.com These models can provide a detailed, step-by-step picture of the proton transfer mechanism, including the role of the surrounding solvent molecules and the nature of the transition state.

Ab initio molecular dynamics (AIMD) is a particularly powerful technique for studying proton transfer dynamics. nih.gov In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanical methods, allowing for a more accurate description of the bond-breaking and bond-forming processes involved in the reaction. nih.gov Studies on proton transport in sulfuric acid have utilized AIMD to explore the underlying mechanisms. nih.gov

Theoretical models can also be used to investigate the potential energy surface of the proton transfer reaction. aip.org By mapping out the energy of the system as a function of the positions of the atoms, it is possible to identify the reaction pathway, the transition state, and the activation energy for the proton transfer. This information is crucial for understanding the kinetics of the reaction. researchgate.net

Chemical Reactivity and Transformation Pathways

Role of 2-Chloroanilinium Sulfate (B86663) as a Reagent or Catalyst Precursor

2-Chloroaniline (B154045) itself is a significant intermediate in the manufacturing of dyes, pigments, pesticides, and rubber chemicals. atamanchemicals.comchemicalbook.com The formation of its salt with sulfuric acid, 2-chloroanilinium sulfate, is a critical step in the synthesis of sulfonic acid derivatives. This salt is typically generated in situ and acts as the primary substrate for subsequent reactions, most notably sulfonation.

The so-called "baking process" for the sulfonation of aromatic amines explicitly involves the initial formation of an acidic amine sulfate. google.com This salt is then heated, often in a solid state, to induce a rearrangement and dehydration, leading to the formation of an aminesulfonic acid. google.com In this context, 2-chloroanilinium sulfate is not a catalyst but a crucial, isolable intermediate that is transformed into the final product. Its primary role is to facilitate the introduction of a sulfonic acid group onto the aromatic ring of 2-chloroaniline.

Sulfonation Reactions Initiated or Influenced by the Sulfuric Acid/Salt System

The reaction between 2-chloroaniline and sulfuric acid is the quintessential method for producing chloroaniline sulfonic acids. This transformation is a classic example of an electrophilic aromatic substitution reaction, where the sulfuric acid system provides the electrophile that attacks the electron-rich aromatic ring of the aniline (B41778) derivative.

The electrophilic aromatic sulfonation of anilines proceeds through a distinct mechanism. Initially, the strong sulfuric acid protonates the basic amino group of 2-chloroaniline, forming the 2-chloroanilinium ion. This acid-base reaction is rapid and exothermic. The resulting 2-chloroanilinium sulfate salt is then heated, which is the key step for the sulfonation to occur. google.com

The actual sulfonating agent in concentrated sulfuric acid is typically sulfur trioxide (SO₃) or a related species like H₂S₂O₇ or H₃SO₄⁺, depending on the acid concentration. researchgate.net The mechanism involves the attack of the aromatic ring on this electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base (like HSO₄⁻) then abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final sulfonic acid product.

Salt Formation: C₆H₄(Cl)NH₂ + H₂SO₄ → [C₆H₄(Cl)NH₃]⁺HSO₄⁻

Thermal Rearrangement/Sulfonation: Heating the anilinium salt leads to electrophilic attack of SO₃ on the aromatic ring.

This reaction is reversible, a characteristic that distinguishes sulfonation from many other electrophilic aromatic substitutions.

The regiochemical outcome of the sulfonation of 2-chloroaniline is governed by the directing effects of the substituents on the aromatic ring. The two substituents are the chloro group (-Cl) and the amino group (-NH₂), which becomes an anilinium group (-NH₃⁺) in the strongly acidic medium.

-Cl group: The chlorine atom is an electron-withdrawing group via the inductive effect but is an ortho, para-director due to the resonance effect of its lone pairs. It is also a deactivating group.

-NH₃⁺ group: The protonated amino group is strongly electron-withdrawing and deactivating, and it acts as a meta-director.

The powerful deactivating and meta-directing nature of the anilinium group typically dominates the reaction. Therefore, the sulfonic acid group is directed to the positions meta to the -NH₃⁺ group (positions 3 and 5). The presence of the chlorine atom at position 2 further influences the outcome. The primary products formed are typically 2-chloroaniline-4-sulfonic acid and 2-chloroaniline-5-sulfonic acid. tcichemicals.comcymitquimica.com

| Product Name | CAS Number | Position of -SO₃H | Relationship to -NH₂ | Relationship to -Cl |

| 2-Chloroaniline-4-sulfonic acid | 98-35-1 | 4 | para | meta |

| 2-Chloroaniline-5-sulfonic acid | 98-36-2 | 5 | meta | para |

This table presents the common sulfonation products of 2-chloroaniline.

The kinetics of the reaction are influenced by temperature and acid concentration. Higher temperatures are required for the "baking" process to overcome the activation energy for the rearrangement of the anilinium salt. google.com The reaction rate is also dependent on the concentration of the active sulfonating species (e.g., SO₃), which varies with the concentration of the sulfuric acid used. researchgate.net

Thermal Decomposition Pathways of 2-Chloroanilinium Sulfate

The thermal behavior of 2-chloroanilinium sulfate is complex. At moderate temperatures (the "baking" range), the primary transformation is the intramolecular rearrangement leading to sulfonation. google.com At higher temperatures, irreversible decomposition occurs, breaking down the molecule into smaller, gaseous products. When heated to decomposition, the parent 2-chloroaniline molecule is known to emit toxic fumes containing hydrogen chloride and nitrogen oxides. nih.gov The sulfate counter-ion also decomposes at high temperatures.

The complete thermal decomposition of 2-chloroanilinium sulfate is expected to yield a mixture of products derived from both the organic cation and the inorganic anion. Based on the decomposition of related compounds like ammonium (B1175870) sulfate and chlorinated aromatics, the likely products include:

Hydrogen Chloride (HCl)

Nitrogen Oxides (NOx)

Sulfur Oxides (SO₂, SO₃)

Ammonia (NH₃)

Water (H₂O)

Various chlorinated and/or sulfonated organic fragments

The decomposition of ammonium hydrogen sulfate (NH₄HSO₄) has been studied, and it is known to proceed through multiple stages, including the formation of ammonium pyrosulfate before liberating gaseous products. researchgate.net Kinetic parameters for the decomposition of NH₄HSO₄ have been determined, providing an analogy for the behavior of the anilinium salt.

| Compound | Activation Energy (Ea) | Pre-exponential Factor (A) |

| Ammonium Hydrogen Sulfate (NH₄HSO₄) | 141.25 kJ·mol⁻¹ | 1.563 x 10¹⁰ min⁻¹ |

This table shows kinetic parameters for the isothermal thermal decomposition of a related ammonium salt. pku.edu.cn

In the context of the reaction with sulfuric acid, the primary event involving the N-H bond is heterolytic in nature. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from sulfuric acid. This is a classic acid-base reaction where the N-H bond is formed through a dative covalent bond, and the H-OSO₃H bond in sulfuric acid undergoes heterolytic cleavage.

During high-temperature decomposition, the pathways are more complex and can involve both homolytic and heterolytic cleavage events. The strength of the N-H bond is a critical factor. Studies on substituted anilines have shown that electron-withdrawing groups can influence the N-H bond dissociation enthalpy (BDE). researchgate.net In the 2-chloroanilinium ion, the strong positive charge on the nitrogen atom significantly weakens the N-H bonds, making them more susceptible to cleavage upon heating compared to the neutral 2-chloroaniline molecule. This facilitates the release of protons or hydrogen radicals, initiating complex decomposition cascades.

Reactions Involving Protonated 2-Chloroaniline in Organic Synthesis

In the presence of a strong acid like sulfuric acid, the amino group of 2-chloroaniline acts as a Brønsted base and accepts a proton (hydron) to form the 2-chloroanilinium ion. atamanchemicals.comchemicalforums.com This protonation significantly alters the chemical reactivity of the aromatic ring. The anilinium ion, [C₆H₅NH₃]⁺, possesses a positive charge which deactivates the benzene (B151609) ring towards electrophilic substitution reactions. chemicalforums.com Consequently, reactions like nitration or sulfonation become much slower compared to the unprotonated aniline molecule. chemicalforums.com To achieve such substitutions, the amino group is often first converted to a less basic and non-protonating group, such as an acetanilide, before being treated with reagents like a nitric acid/sulfuric acid mixture. chemicalforums.com

2-Chloroaniline is a crucial intermediate in the synthesis of various dyes, particularly azo dyes. atamanchemicals.comchemicalbook.com In this process, 2-chloroaniline is treated with an acid (such as sulfuric or hydrochloric acid) and sodium nitrite (B80452) to form a diazonium salt. This process is known as diazotization. The resulting diazonium salt serves as the "diazo component," which is then reacted with a coupling component (like phenol (B47542) or another amine) to produce the final azo dye. atamanchemicals.comresearchgate.net The acidic environment is essential for the formation and stability of the diazonium salt.

Several commercially significant dyes are produced using 2-chloroaniline as a precursor. atamanchemicals.comchemicalbook.com

| Dye Name/Class | Role of 2-Chloroaniline | Reference |

|---|---|---|

| Acid Black | Diazo Component | atamanchemicals.com |

| Acid Blue | Diazo Component | atamanchemicals.com |

| Permanent Yellow R | Diazo Component | atamanchemicals.com |

| Permanent Red FR | Diazo Component | atamanchemicals.com |

| Hansa Yellow HR | Diazo Component | atamanchemicals.com |

| 4-((2-chlorophenyl)diazenyl)phenol | Diazo Component (coupled with phenol) | researchgate.net |

Furthermore, the direct reaction of 2-chloroaniline with sulfuric acid under heat can lead to electrophilic substitution, specifically sulfonation. This reaction yields 2-chloroaniline-4-sulfonic acid, another valuable intermediate in dye synthesis. prepchem.com In one documented synthesis, reacting 2-chloroaniline with sulfuric acid monohydrate in o-dichlorobenzene at 200°C for 4.3 hours produced the sulfonated product. prepchem.com

Acidic media play a significant role in the polymerization of anilines and their derivatives. The electrochemical polymerization of 2-chloroaniline has been successfully carried out on a platinum electrode in an acidic medium. researchgate.net Studies on this process have determined the reaction orders with respect to the monomer and acid concentrations to be 0.96 and 1.06, respectively. researchgate.net

While specific studies detailing the bulk polymerization of 2-chloroaniline with sulfuric acid are not prevalent, the general mechanism for aniline polymerization in the presence of sulfuric acid is well-established. Sulfuric acid can act as a dopant during the electrochemical synthesis of polyaniline. rasayanjournal.co.in The acid facilitates the formation of radical cations, which are key intermediates in the polymerization process. The resulting polymer is doped with sulfate or bisulfate ions, enhancing its conductivity. chemicalforums.comrasayanjournal.co.in

The polymerization of substituted anilines in the presence of concentrated sulfuric acid can be extremely vigorous. For example, the reaction of p-nitroaniline with concentrated sulfuric acid upon heating results in a rapid, energetic reaction described as an "explosive polymerization". makezine.comyoutube.com This demonstrates the potent role of sulfuric acid in initiating and propagating polymerization in aniline derivatives.

Photochemical Transformations and Excited-State Dynamics

The photochemical degradation of 2-chloroaniline, particularly in aqueous environments, has been the subject of research. atamanchemicals.com The process can be accelerated by photocatalysts such as titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃). mdpi.com The proposed mechanism for this photodegradation involves the initial reaction of 2-chloroaniline with a highly reactive hydroxyl radical (•OH). mdpi.comresearchgate.net

This reaction primarily leads to the formation of a hydroxyl-adduct (HO•-adduct). mdpi.comresearchgate.net This intermediate can then follow two main pathways:

Transformation into 2-aminophenol. mdpi.comresearchgate.net

Elimination of a hydroxide (B78521) ion (OH⁻) to form an anilinium radical cation. mdpi.comresearchgate.net

In an acidic medium like a sulfuric acid solution, the equilibrium would heavily favor the protonated form of 2-chloroaniline. The formation of the anilinium radical cation during irradiation is a key step in the degradation pathway, leading to a variety of subsequent products through dimerization and oligomerization. mdpi.comresearchgate.net

| Identified Intermediate/Product | Proposed Formation Pathway | Reference |

|---|---|---|

| HO•-adduct | Reaction with hydroxyl radical | mdpi.comresearchgate.net |

| Anilinium radical cation | Elimination of OH⁻ from HO•-adduct | mdpi.comresearchgate.net |

| 2-Aminophenol | Transformation of HO•-adduct | mdpi.comresearchgate.net |

| Benzidine | Dimerization of radical intermediates | mdpi.com |

| Benzoquinone | Oxidation of intermediate products | mdpi.com |

| Carboxylic Acids | Ring opening of benzoquinone | mdpi.com |

| Cl⁻, NO₃⁻, NH₄⁺ | Final mineralization products | mdpi.com |

The kinetics of the photodegradation of 2-chloroaniline can be modeled using a pseudo-first-order kinetic equation, which accounts for both the photocatalytic reaction on the catalyst surface and the direct photochemical reaction in solution. mdpi.com

Advanced Analytical Methodologies for Complex Systems

Chromatographic Techniques for Reaction Mixture Analysis (e.g., GC-MS, HPLC-MS)

Chromatography, coupled with mass spectrometry, serves as a cornerstone for the analysis of chloroaniline-containing reaction mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are particularly powerful for separating and identifying volatile and non-volatile compounds, respectively. lgcstandards.comnih.gov

Three primary chromatographic procedures have been investigated for the quantification of aniline (B41778) and its derivatives: liquid-liquid extraction combined with GC-MS, a tandem mass spectrometry approach (GC/MS-MS), and direct injection via liquid chromatography coupled with tandem mass spectrometry (LC/MS-MS). tandfonline.com While GC/MS-MS can offer tenfold higher sensitivity than single quadrupole GC/MS, the precision of both methods is comparable. tandfonline.com LC/MS-MS provides the advantage of direct injection without extensive sample preparation, yielding results equivalent to standard GC/MS methods for many chloroaniline isomers. tandfonline.com However, LC/MS-MS is noted to be less suitable for ortho-substituted chloroaniline derivatives like 2-chloroaniline (B154045) due to lower ion yields compared to meta- and para-substituted isomers. tandfonline.comd-nb.info

The development of robust quantitative methods is crucial for understanding reaction kinetics and yield. Various methods have been established for the determination of chloroanilines in different matrices, which can be adapted for reaction mixtures.

For GC-MS analysis, derivatization is a common strategy to improve chromatographic properties and detection sensitivity. One such method involves the formation of bromo derivatives using bromine water, allowing for analysis with an electron-capture detector (ECD). researchgate.net This technique has been refined for aqueous solutions and can achieve detection limits in the low microgram-per-liter range. researchgate.net Another approach uses trifluoroacetic anhydride (B1165640) to create diacyl derivatives that are easily resolved by gas chromatography. nih.gov

Solid-phase microextraction (SPME) coupled with GC-MS has been introduced as a rapid and sensitive quantitative method for detecting aniline derivatives in water samples. researchgate.net For air monitoring, which can be analogous to headspace analysis of a reaction, a validated method involves drawing air through filters impregnated with sulfuric acid, followed by desorption and GC-MS analysis. baua.de

The following table summarizes typical performance characteristics for a quantitative GC-based method for chloroanilines.

| Parameter | Value | Reference |

| Analytical Range | 0.01–10 μg/L | researchgate.net |

| Detection Limits | 0.002–0.007 μg/L | researchgate.net |

| Relative Standard Deviation | 0.01–0.08 | researchgate.net |

| Analysis Duration | 50 min | researchgate.net |

This interactive table provides an overview of performance metrics for a specific GC method for chloroaniline analysis.

Impurity profiling is the identification and quantification of unwanted chemical residuals that form during a reaction, which define the quality and properties of the final product. mt.com Understanding the formation of impurities is essential for controlling reaction conditions to minimize their presence to acceptable levels. mt.com

Chromatographic methods are central to process monitoring and impurity profiling in reactions involving 2-chloroaniline. By taking samples at various time points throughout a chemical reaction and analyzing them with techniques like HPLC or GC-MS, a profile of the reaction's transformation can be built. mt.com This data links the concentration of reactants, products, and impurities to conversion, yield, and selectivity over time. mt.com For instance, in-situ sampling followed by UPLC analysis can provide critical insights into the interconnectivity of impurities, highlighting the need for precise control over reaction time and temperature to prevent the formation of degradation products. mt.com

Impurities can arise from various sources, including the reagents and solvents used in the manufacturing process. researchgate.net For example, the use of hydrochloric acid or sulfuric acid during processing can introduce chloride and sulfate (B86663) anions as common impurities. researchgate.net Effective impurity profiling allows for the optimization of the synthetic process to ensure that the levels of any identified impurities are controlled and maintained at safe levels. lgcstandards.com

High-Resolution Mass Spectrometry for Mechanistic Elucidation of Reaction Products

High-resolution mass spectrometry (HRMS), particularly with Fourier transform instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap, provides highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown reaction products and impurities. mdpi.com This capability is crucial for elucidating reaction mechanisms in complex systems such as the sulfonation or other acid-catalyzed reactions of 2-chloroaniline.

In studying reaction products, HRMS can distinguish between species with very close nominal masses, providing confidence in the identification of intermediates and byproducts. mdpi.com When coupled with tandem mass spectrometry (MS/MS), HRMS allows for the fragmentation of parent ions, yielding structural information that helps to piece together the chemical transformations occurring in the reaction vessel. nih.gov For example, collision-induced dissociation experiments can be used to detail the fragmentation pathways of reaction products, confirming proposed structures. nih.gov This level of detail is essential for understanding unexpected reaction pathways or the formation of novel impurities that could impact the final product's quality.

NMR Spectroscopy for Reaction Monitoring and Structural Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for monitoring reaction progress and characterizing the structure of molecules in solution. marquette.edu For reactions involving 2-chloroaniline in sulfuric acid, ¹H and ¹³C NMR can provide real-time information on the consumption of the starting material and the formation of products.

By acquiring NMR spectra at different time points during a reaction, it is possible to track the appearance of new signals corresponding to reaction products and the disappearance of reactant signals. This allows for the calculation of reaction kinetics. For example, a study used ¹H NMR to determine whether para-chloroaniline was formed in a specific reaction mixture by looking for its characteristic peaks in the aromatic region of the spectrum. marquette.edu The absence of these specific peaks confirmed that the compound was not produced in measurable quantities. marquette.edu This same principle can be applied to monitor the sulfonation or other transformations of 2-chloroaniline.

The chemical shifts observed in the NMR spectrum of 2-chloroaniline provide a baseline for identifying structural changes. chemicalbook.comspectrabase.com In a sulfuric acid medium, protonation of the amino group would cause significant changes in the chemical shifts of the aromatic protons, providing insight into the electronic and structural dynamics of the molecule in the acidic environment.

| Proton | Chemical Shift (ppm) |

| A | 7.22 |

| B | 7.03 |

| C | 6.72 |

| D | 6.67 |

| E (NH₂) | 3.92 |

This interactive table shows the assigned ¹H NMR chemical shifts for 2-chloroaniline, which serve as a reference for monitoring structural changes during a reaction. Data from ChemicalBook. chemicalbook.com

Voltammetric Techniques for Electrochemical Behavior Studies in Acidic Media

Voltammetric techniques are used to study the electrochemical behavior of compounds by measuring the current that results from varying the potential of an electrode. The oxidative-voltammetric behavior of chloroaniline isomers has been investigated at a glassy carbon electrode across a wide pH range. rsc.org For 2-chloroaniline, the optimal pH for linear-sweep and differential-pulse voltammetric determination was found to be 1.95, indicating that its electrochemical analysis is well-suited to acidic media. rsc.org

Cyclic voltammetry (CV) can reveal the redox processes that 2-chloroaniline undergoes in a sulfuric acid solution. Studies on similar aniline derivatives in acidic aqueous media show that the electrochemical oxidation often involves the formation of radical cations, which can then undergo further reactions like dimerization. researchgate.net For instance, the electrochemical oxidation of 4-chloroaniline (B138754) in an aqueous/acetonitrile mixture was shown to proceed through a one-electron oxidation to form a radical, which then leads to more complex products. nih.gov This type of investigation is directly applicable to understanding the potential electrochemical side reactions or degradation pathways of 2-chloroaniline in an acidic industrial setting. The standard potential of the chlorine/chloride ion redox couple is 1.36 V vs. NHE, and its behavior is not dependent on pH, making voltammetry a reliable method in highly acidic solutions. nih.gov

Environmental Chemical Transformations and Fate Mechanisms

Degradation Pathways in Environmental Matrices (e.g., aqueous, soil)

2-chloroaniline (B154045) released into the environment is subject to degradation in both aqueous and soil systems. crimsonpublishers.com The primary pathways for its transformation include processes that occur without microbial intervention (abiotic) and those mediated by microorganisms (biotic).

Abiotic degradation plays a significant role in the natural attenuation of 2-chloroaniline. Key processes include photolysis and reaction with atmospheric radicals.

Hydrolysis: Hydrolysis is not considered a significant environmental fate process for 2-chloroaniline. The compound lacks functional groups that readily hydrolyze under typical environmental conditions of temperature and pH. nih.govplos.org

Photolysis: Photochemical transformation is a more prominent abiotic degradation pathway. The irradiation of an aqueous solution of 2-chloroaniline with light of wavelengths above 300 nm has been shown to result in a photodegradation half-life of 11.5 hours. nih.gov In the atmosphere, 2-chloroaniline can react with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 3.1 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 12 hours. nih.gov The efficiency of photodegradation can be enhanced by photocatalysts; for instance, TiO₂-catalyzed photodegradation has been studied, identifying key intermediate products. mdpi.com The process of ozonation has also been investigated as a method for degrading 2-chloroaniline in water. sigmaaldrich.comsigmaaldrich.com

| Process | Matrix | Conditions/Reactant | Half-life / Rate | Reference |

|---|---|---|---|---|

| Photolysis | Aqueous | Irradiation (>300 nm) | 11.5 hours | nih.gov |

| Vapor-Phase Reaction | Atmosphere | Hydroxyl Radicals | ~12 hours | nih.gov |

| Hydrolysis | Aqueous | Environmentally relevant conditions | Not a significant process | nih.govplos.org |

Microbial activity is crucial for the breakdown of 2-chloroaniline in soil and water. Both aerobic and anaerobic biotransformation pathways have been identified, involving a variety of microorganisms.

Under aerobic conditions, bacteria can co-metabolize 2-chloroaniline. For example, the strain Delftia tsuruhatensis H1 can metabolize 2-chloroaniline while growing on other chloroaniline compounds. researchgate.net Similarly, species like Rhodococcus sp. have been reported to degrade chloroanilines via co-metabolism, often forming catechol as a terminal intermediate. plos.orgnih.gov

Anaerobic degradation is also a significant pathway. In an anaerobic enrichment culture dominated by Dehalobacter, 2,3-dichloroaniline (B127971) was observed to undergo reductive dechlorination to aniline (B41778), with 2-chloroaniline serving as a transient intermediate. nih.govbiorxiv.orgbiorxiv.org Another study demonstrated that an enriched bacterial consortium could achieve a 91.4% degradation of 2-chloroaniline within 30 days under anaerobic conditions, a process significantly enhanced by the presence of a 2-aminoanthraquinone-graphene oxide (AQ-GO) composite. nih.gov This enhancement was linked to an increase in the relative abundance of bacteria from the phylum Firmicutes. nih.gov

Role of Protonation in Environmental Mobility and Reactivity

The environmental behavior of 2-chloroaniline is influenced by its acid-base properties. As an aniline derivative, it is a weak base and can be protonated in acidic environments to form the 2-chloroanilinium cation. This protonation state affects its reactivity, particularly in photochemical processes.

Studies using isotope analysis have revealed that the photochemical transformation of 2-chloroaniline is sensitive to its protonation state. The photolysis of the neutral 2-chloroaniline molecule results in inverse carbon and normal nitrogen isotope fractionation. acs.org In contrast, the photolysis of the protonated 2-chloroanilinium cation exhibits normal carbon and inverse nitrogen isotope fractionation. acs.org This difference in isotope effects indicates that the neutral and protonated forms of the compound degrade via different rate-limiting steps or reaction mechanisms, highlighting the critical role of pH and protonation in its environmental fate. acs.org

Formation of Environmental Transformation Products and Intermediates

The degradation of 2-chloroaniline, whether by abiotic or biotic means, leads to the formation of various transformation products and intermediates.

Photodegradation Intermediates: The TiO₂-catalyzed photodegradation of 2-chloroaniline in aqueous solution has been shown to produce 2-chlorophenol (B165306) and p-benzoquinone as the main intermediate products. mdpi.com In the presence of halloysite-based photocatalysts, aminophenol was identified as the main photoproduct. mdpi.com

Biodegradation Intermediates: Under anaerobic conditions, the degradation of 2-chloroaniline can proceed through dechlorination to form aniline. nih.govbiorxiv.org In a study where 2,3-dichloroaniline was degraded, 2-chloroaniline and 3-chloroaniline (B41212) were identified as transiently formed intermediates before the final product, aniline, was generated. nih.govbiorxiv.orgbiorxiv.org Further anaerobic degradation can break down the aromatic ring, leading to the formation of compounds like hexanoic acid, which can ultimately be mineralized to carbon dioxide. nih.gov The aerobic degradation of the related compound 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. proceeds through intermediates such as 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.orgnih.gov

| Degradation Pathway | Intermediate/Product | Reference |

|---|---|---|

| Photocatalysis (TiO₂) | 2-Chlorophenol | mdpi.com |

| p-Benzoquinone | mdpi.com | |

| Anaerobic Reductive Dechlorination | Aniline | nih.govbiorxiv.orgbiorxiv.org |

| Anaerobic Degradation (Full Mineralization) | Hexanoic acid | nih.gov |

| Carbon Dioxide | nih.gov | |

| Aerobic Degradation (of related 2-chloro-4-nitroaniline) | 4-Amino-3-chlorophenol | plos.orgnih.gov |

| 6-Chlorohydroxyquinol | plos.orgnih.gov |

Advanced Techniques for Tracing Degradation Pathways (e.g., CSIA)

Compound Specific Isotope Analysis (CSIA) has emerged as a powerful tool for evaluating the in situ transformation of organic contaminants like chloroanilines. researchgate.net This technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a contaminant molecule. Because chemical and biological reactions often proceed faster with lighter isotopes, the remaining pool of the contaminant becomes enriched in the heavier isotope as degradation progresses.

Multi-element CSIA (C, N, H) has been successfully applied to assess the biodegradation of chloroanilines. acs.orgacs.org For example, in the aerobic biodegradation of 2,3-dichloroaniline, researchers observed negligible carbon and hydrogen isotope fractionation but a significant inverse nitrogen isotope fractionation. acs.orgchemrxiv.org This unique isotopic signature can serve as a clear indicator of a specific degradation pathway occurring in the field. By applying a Rayleigh model to the isotope data collected from a contaminated site, the extent of in situ biodegradation was estimated to be as high as 80-90%. acs.orgacs.orgchemrxiv.org CSIA is thus invaluable for distinguishing between different abiotic and biotic degradation pathways and for quantifying the extent of natural attenuation at contaminated sites. acs.orgresearchgate.net

Advanced Applications in Chemical Processes and Materials Science

Utilization in Industrial Chemical Synthesis and Process Optimization

The salt 2-chloroaniline (B154045);sulfuric acid is a significant precursor and intermediate in the synthesis of a wide array of commercially important chemicals. Its reactivity and chemical properties are leveraged to produce dyes, pigments, and agrochemicals, and it plays a role as a catalyst or intermediate in specific organic transformations.

2-Chloroaniline, often used in conjunction with sulfuric acid, is a foundational building block in the dye and pigment industry. nih.govatamanchemicals.comsigmaaldrich.comsigmaaldrich.com The diazotization of 2-chloroaniline, a reaction typically carried out in an acidic medium provided by sulfuric acid, forms a diazonium salt. This intermediate is then coupled with various aromatic compounds to produce a diverse range of azo dyes and pigments. researchgate.net These colorants find applications in textiles, paints, and printing inks. epa.govenvironmentclearance.nic.in For instance, 2-chloroaniline is a precursor for ice dye bases and the diazo component of azo dyes like acid black and acid blue. atamanchemicals.com

In the agrochemical sector, 2-chloroaniline and its derivatives are intermediates in the synthesis of certain herbicides and pesticides. nih.govatamanchemicals.com The reactions to produce these agrochemicals often involve steps where sulfuric acid is used to facilitate the chemical conversion of 2-chloroaniline.

A notable synthesis involving 2-chloroaniline and sulfuric acid is the production of 2-chloroaniline-4-sulfonic acid. prepchem.com This is achieved by reacting 2-chloroaniline with sulfuric acid at elevated temperatures. prepchem.com

Table 1: Examples of Products Derived from 2-Chloroaniline

| Product Category | Specific Examples |

| Dyes | Acid Black, Acid Blue, Permanent Red FR, Hansa Yellow HR |

| Pigments | Organic Lake Water Yellow R |

| Agrochemicals | Herbicides (e.g., Green Sulfuron) |

| Intermediates | 2-Chloroaniline-4-sulfonic Acid, 2-Chloroaniline-5-sulfonic Acid |

The combination of 2-chloroaniline and sulfuric acid can act as a catalyst or an essential intermediate in various organic reactions. Sulfuric acid can protonate the amino group of 2-chloroaniline, forming the 2-chloroanilinium ion. This protonation can influence the reactivity and regioselectivity of subsequent reactions.

For example, in sulfonation reactions, sulfuric acid is the sulfonating agent, and the presence of the 2-chloroanilinium ion directs the substitution pattern on the aromatic ring. This is exemplified in the synthesis of 2-chloroaniline-4-sulfonic acid. prepchem.com

Furthermore, in some polymerization reactions, sulfuric acid can act as a catalyst. mdpi.com While not directly a catalyst for a broad range of general organic transformations, the in-situ formation of the anilinium salt with sulfuric acid is a critical step that enables and directs further chemical synthesis. chemicalbook.comgoogle.com

Functional Materials Development (e.g., conductive polymers, nanocomposites)

The integration of 2-chloroaniline;sulfuric acid into polymers and nanocomposites has led to the development of functional materials with enhanced properties, particularly in the realm of conductive polymers.

2-Chloroaniline can be polymerized to form poly(2-chloroaniline), a conductive polymer. nih.gov The polymerization is often an oxidative process where an acid, such as sulfuric acid, is used as a dopant. tubitak.gov.tr The incorporation of the sulfate (B86663) or bisulfate anion from sulfuric acid into the polymer backbone is crucial for imparting electrical conductivity.

These conductive polymers can be further integrated as fillers or coatings in non-conductive polymer matrices like polystyrene to create nanocomposites with tailored electrical properties. nih.gov The resulting materials can be used for applications such as antistatic coatings, electromagnetic shielding, and sensors. nih.govresearchgate.net For instance, poly(o-chloroaniline)/chromium hybrid composites have been synthesized and have shown enhanced electrical conductivity and antibacterial potential. nih.gov

Table 2: Properties of Polyaniline Doped with Different Acids

| Dopant Acid | Resulting Polymer | Key Properties |

| Sulfuric Acid | Polyaniline-H2SO4 | Enhanced solubility and conductivity compared to HCl doping. researchgate.net |

| Hydrochloric Acid | Polyaniline-HCl | Forms aggregates of particles. researchgate.net |

| Lauryl Sulfuric Acid | Polyaniline-LSA | Acts as both a dopant and a plasticizer in nanocomposites. nih.gov |

The protonation of the nitrogen atoms in the polyaniline chain by sulfuric acid is a key factor influencing the material's properties. This protonation, or doping, leads to the formation of charge carriers (polarons and bipolarons) along the polymer backbone, which are responsible for its electrical conductivity. researchgate.net

The degree of protonation, influenced by the concentration and strength of the acid, directly affects the conductivity of the resulting polymer. Sulfuric acid, being a strong acid, can effectively protonate the polymer, leading to higher conductivity. researchgate.net The nature of the counter-ion (sulfate or bisulfate) also plays a role in the morphology and processability of the conductive polymer. researchgate.net For example, the use of sulfuric acid can lead to a less granular and more soluble polyaniline compared to when hydrochloric acid is used. researchgate.net

Sustainable Chemical Manufacturing and Waste Valorization

While specific large-scale applications of this compound in sustainable manufacturing and waste valorization are not extensively documented, the principles of green chemistry can be applied to its synthesis and use.

The use of solid acid catalysts, which can sometimes be derived from or functionalized with sulfuric acid, in organic synthesis represents a more environmentally benign approach compared to using soluble acids. nih.gov These solid acids can be more easily separated from the reaction mixture, reducing waste and allowing for potential catalyst recycling.

In the context of waste valorization, research into the degradation of chlorinated anilines, including 2-chloroaniline, using advanced oxidation processes is ongoing. sigmaaldrich.comresearchgate.net While not directly valorizing the compound, these methods aim to remediate waste streams containing such chemicals, which is a key aspect of sustainable chemical processing. The development of low-carbon production methods for sulfuric acid, utilizing renewable hydrogen, also contributes to a more sustainable chemical industry. ingenieroemprendedor.com

Concluding Remarks and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research into the chemical system of 2-chloroaniline (B154045) and sulfuric acid has established a foundational understanding of its reactivity and utility. The interaction is primarily characterized by two distinct pathways: acid-base salt formation and electrophilic aromatic substitution. At lower temperatures, the reaction readily yields 2-chloroanilinium hydrogen sulfate (B86663), a salt formed by the protonation of the amino group. youtube.comchemicalforums.com This salt formation has practical applications in purification, as the differential solubility of isomeric anilinium sulfates allows for the separation of 2-chloroaniline from its para-isomer via steam distillation, where the p-isomer remains as the non-volatile sulfate salt. atamanchemicals.comchemicalbook.com

At elevated temperatures, sulfuric acid facilitates the sulfonation of the aromatic ring, a key industrial reaction. The primary product of this reaction is 2-chloroaniline-4-sulfonic acid. prepchem.com The synthesis of this sulfonic acid derivative is a significant contribution, as it serves as a crucial intermediate in the production of various dyestuffs and pigments. atamanchemicals.comsigmaaldrich.com The body of research collectively underscores the dual role of sulfuric acid as both a protonating agent for salt formation and a reagent for electrophilic substitution, providing a versatile tool for the synthesis and purification of chloroaniline derivatives.

Identification of Unresolved Questions and Knowledge Gaps

Despite the established synthetic routes, several aspects of the 2-chloroaniline and sulfuric acid system warrant further investigation. A significant knowledge gap exists in the detailed mechanistic and kinetic understanding of the sulfonation process. While the formation of the 4-sulfonic acid isomer is well-documented, a comprehensive study of the reaction conditions (e.g., temperature, acid concentration, reaction time) on the distribution of other potential isomers, such as 2-chloroaniline-5-sulfonic acid, is not fully elucidated.

Furthermore, the solid-state chemistry of the salts formed between 2-chloroaniline and sulfuric acid, including the hydrogen sulfate and sulfate salts, is not extensively characterized. While crystal structures for related salts like 2-chloroanilinium perchlorate (B79767) have been reported, detailed crystallographic and thermal analysis of the sulfate salts is lacking. nih.gov Such studies could reveal interesting structural motifs and hydrogen-bonding networks, contributing to the broader field of crystal engineering. Another unresolved area is the complete environmental fate and microbial degradation pathways of the resulting sulfonic acid products, which is crucial for assessing their long-term ecological impact. plos.org

Emerging Methodologies and Interdisciplinary Research Frontiers

Future research on the 2-chloroaniline and sulfuric acid system would benefit significantly from the adoption of emerging methodologies. The application of continuous flow chemistry and microreactor technology presents a promising frontier for the sulfonation of 2-chloroaniline. google.com These technologies offer enhanced control over reaction parameters, leading to improved safety, higher yields, and potentially greater selectivity in isomer formation compared to traditional batch processing.

Interdisciplinary research at the intersection of synthetic chemistry and computational modeling could provide deeper insights into reaction mechanisms. Density Functional Theory (DFT) calculations, for example, could be employed to model the reaction energy profiles for the formation of different sulfonic acid isomers, helping to predict and rationalize the observed regioselectivity. In the realm of materials science, there is potential to explore the use of 2-chloroaniline-sulfonic acid derivatives as monomers for the synthesis of novel functional polymers, such as polyamides or polyimides, with tailored thermal or conductive properties.

Broader Implications for Related Chemical Systems and Technologies

The study of the 2-chloroaniline and sulfuric acid system has broader implications for the wider field of aromatic chemistry. The principles governing the reactivity and regioselectivity of sulfonation in this system are applicable to a vast range of substituted anilines, informing the synthesis of countless other chemical intermediates. Understanding how the electronic effects of the chloro- and amino-substituents direct the incoming sulfonic acid group is fundamental to synthetic organic chemistry.

This knowledge is directly relevant to the development and optimization of manufacturing processes in the dye, pharmaceutical, and agrochemical industries, where sulfonated aromatic amines are common precursors. atamanchemicals.comsigmaaldrich.com For instance, the synthesis of sulfa drugs or azo dyes often involves similar sulfonation reactions. atamanchemicals.com A thorough understanding of the reaction between halogenated anilines and strong acids is therefore crucial for designing more efficient, selective, and sustainable chemical technologies and for creating new molecules with desired functionalities.

Interactive Data Table: Reactions of 2-Chloroaniline with Sulfuric Acid

| Reactants | Conditions | Primary Product | Product Type | Key Application | Reference |

| 2-Chloroaniline, Sulfuric Acid | Low Temperature | 2-Chloroanilinium Hydrogen Sulfate | Salt | Purification of 2-chloroaniline | youtube.comatamanchemicals.com |

| 2-Chloroaniline, Sulfuric Acid (Monohydrate) | High Temperature (~200 °C) | 2-Chloroaniline-4-sulfonic acid | Sulfonated Aromatic Amine | Intermediate for Dyes | prepchem.com |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.